molecular formula C16H12O6 B1584851 Piperoin CAS No. 4720-82-5

Piperoin

Cat. No.: B1584851
CAS No.: 4720-82-5
M. Wt: 300.26 g/mol
InChI Key: BNSRFLSWNIACBZ-UHFFFAOYSA-N
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Description

Piperoin, also known as 1-Benzyl-4-piperidone, is a notable compound in medicinal chemistry. It is recognized for its therapeutic applications, particularly in developing inhibitors that target specific protein-protein interactions linked to various diseases. This compound is a key intermediate in the synthesis of several pharmacologically active compounds.

Scientific Research Applications

Piperoin has a wide range of scientific research applications, including:

Mechanism of Action

Piperine contains numerous pharmacological activities and many health benefits, particularly against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis . Piperine inhibits the production of PGE2 and NO induced by LPS while decreasing TNF-α, inducible NO synthase (iNOS) and cyclooxigenase-2 (COX-2) in RAW264.7 cells, resulting in anti-inflammatory activity .

Future Directions

Piperine has shown promise in inhibiting cancer-related molecular processes and enhancing existing treatments . These ongoing research efforts and future directions will contribute to the advancement of piperine-based therapies, paving the way for their integration into the clinical management of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperoin can be synthesized through various methods, including a novel one-pot reaction. Initially, benzylamine and an organic solvent are mixed in a reactor, followed by the addition of an appropriate amount of acrylate, in a molar ratio between 2.6 and 5. After stirring for one hour, the mixture is subjected to further reaction conditions to yield this compound .

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to enhance yield and purity. This includes controlling the temperature, pressure, and reaction time to ensure the efficient synthesis of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Piperoin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

    Piperine: An alkaloid found in black pepper, known for its pungent taste and bio-enhancing properties.

    Chavicine: An isomer of piperine, responsible for the pungency of black pepper.

    Isochavicine: Another isomer of piperine, with similar properties.

Uniqueness of Piperoin: this compound is unique due to its specific structural attributes that allow for the design of highly potent inhibitors. Its ability to target specific protein-protein interactions makes it a valuable compound in medicinal chemistry, distinguishing it from other similar compounds .

Properties

IUPAC Name

1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c17-15(9-1-3-11-13(5-9)21-7-19-11)16(18)10-2-4-12-14(6-10)22-8-20-12/h1-6,15,17H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSRFLSWNIACBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=O)C3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243508
Record name 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4720-82-5
Record name 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4720-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperonyloin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40921
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperonyloin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-(1,3-BENZODIOXOL-5-YL)-2-(HYDROXY)ACETYL)-1,3-BENZODIOXOLE
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Synthesis routes and methods

Procedure details

A solution of piperonal (5 g) in ethanol (6.5 ml) was treated with a solution of potassium cyanide (0.5 g) in water (5 ml), then refluxed for 5 h. The resultant precipitate was filtered off, washed with water then crystallized from ethanol to give DC-0001B (2.24 g, 45%) as an off white crystalline solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the catalytic oxidation of Piperonyloin?

A: Piperonyloin can be catalytically oxidized to Piperil []. While the exact mechanism is not detailed in the provided abstract, the research suggests the use of catalysts like nitrogen dioxide for this oxidation process. This highlights the potential of Piperonyloin as a starting material for synthesizing other valuable compounds.

Q2: How does Thionyl Chloride react with Piperonyloin?

A: Research indicates that Thionyl Chloride interacts with Piperonyloin, Piperil, and Hydropiperoin, which are all catechol derivative methylene ethers []. This suggests that the methylene group in Piperonyloin's structure plays a crucial role in this reaction. Further investigation into the specific products and reaction mechanism would be interesting.

Q3: Is there any information available on the spectroscopic characterization of Piperonyloin?

A: Unfortunately, the provided abstracts do not delve into the spectroscopic data of Piperonyloin [, , ]. Further research in databases like NIST or PubChem might provide insights into its NMR, IR, and Mass Spectrometry data, which are crucial for structural characterization.

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